molecular formula C14H15NO2 B3171142 4-(3-Methoxyphenoxy)-3-methylaniline CAS No. 946663-61-2

4-(3-Methoxyphenoxy)-3-methylaniline

Cat. No. B3171142
CAS RN: 946663-61-2
M. Wt: 229.27 g/mol
InChI Key: CSEFOMDPCZNZGF-UHFFFAOYSA-N
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Description

“4-(3-Methoxyphenoxy)-3-methylaniline” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The IUPAC name for this compound is 4-(3-methoxyphenoxy)phenylamine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an aniline group and a methoxyphenoxy group . The InChI key for this compound is MNHIVXZAHWHPHI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 215.25 . The storage temperature for this compound is room temperature .

Scientific Research Applications

Atmospheric Reactivity and Environmental Implications

Methoxyphenols, emitted from biomass burning and lignin pyrolysis, serve as potential tracers for wood burning and have attracted attention for their atmospheric reactivity. These compounds undergo degradation mainly through reactions with OH and NO3 radicals, contributing significantly to secondary organic aerosol (SOA) formation. Understanding the atmospheric reactivity of methoxyphenols like "4-(3-Methoxyphenoxy)-3-methylaniline" is crucial for assessing their environmental impact and potential role in air quality and climate change. Future research should address the gaps in knowledge regarding the atmospheric aging of biomass-burning plumes and the ecotoxicity of degradation products (Liu, Chen, & Chen, 2022).

Mechanism of Action

properties

IUPAC Name

4-(3-methoxyphenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-8-11(15)6-7-14(10)17-13-5-3-4-12(9-13)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEFOMDPCZNZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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